methyl 2-(4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate
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Overview
Description
Methyl 2-(4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by its unique structure, which includes a benzoate ester, a tetrahydroimidazo[4,5-c]pyridine ring, and a dimethoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of methyl 2-(4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves multiple steps. One common synthetic route starts with the preparation of the 3,5-dimethoxyphenyl derivative, followed by the formation of the tetrahydroimidazo[4,5-c]pyridine ring. The final step involves the esterification of the benzoate group. Reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives .
Scientific Research Applications
Methyl 2-(4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Additionally, it has applications in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, methyl 2-(4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate stands out due to its unique structural features and potential applications. Similar compounds include other imidazo[4,5-c]pyridine derivatives and dimethoxyphenyl-containing molecules. Each of these compounds has distinct properties and applications, making them valuable in different research and industrial contexts .
Properties
Molecular Formula |
C23H24N4O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 2-[[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H24N4O5/c1-30-15-10-14(11-16(12-15)31-2)21-20-19(24-13-25-20)8-9-27(21)23(29)26-18-7-5-4-6-17(18)22(28)32-3/h4-7,10-13,21H,8-9H2,1-3H3,(H,24,25)(H,26,29) |
InChI Key |
FPLTYRRSCHOBBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3)OC |
Origin of Product |
United States |
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